6-Azaspiro[3.4]octan-2-ol hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-azaspiro[3.4]octan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7(4-6)1-2-8-5-7;/h6,8-9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWREIBAXVZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2027496-49-5 | |
| Record name | 6-azaspiro[3.4]octan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies of 6 Azaspiro 3.4 Octan 2 Ol Hydrochloride
Functional Group Interconversions on the Azaspiro[3.4]octane Core
The chemical versatility of the 6-azaspiro[3.4]octane core is demonstrated through a variety of functional group interconversions, primarily focusing on the interplay between the hydroxyl and carbonyl groups at the C2 position.
Oxidation and Reduction Reactions of Carbonyl Groups
The secondary alcohol of the N-protected 6-azaspiro[3.4]octan-2-ol can be readily oxidized to the corresponding ketone, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. This transformation is a key step in creating a diverse range of derivatives. Common and efficient oxidizing agents for this purpose include the Dess-Martin periodinane (DMP), which offers mild reaction conditions and high yields. Other reagents such as Swern oxidation and various chromium-based oxidants can also be employed.
Conversely, the ketone can be reduced back to the secondary alcohol. This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically yielding the alcohol as a mixture of diastereomers. More sterically demanding reducing agents can offer higher diastereoselectivity.
| Transformation | Starting Material | Reagent(s) | Product | Typical Yield |
| Oxidation | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | Dess-Martin Periodinane (DMP), CH₂Cl₂ | tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | Good to Excellent |
| Reduction | tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | Sodium Borohydride (NaBH₄), Methanol | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | High |
Nucleophilic and Electrophilic Substitution Reactions
The hydroxyl group of 6-azaspiro[3.4]octan-2-ol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, cyanides, and halides. These reactions typically proceed with an inversion of stereochemistry at the C2 position, consistent with an Sₙ2 mechanism.
Electrophilic substitution reactions on the azaspiro[3.4]octane core itself are less common and generally require activation of the ring system. However, the nitrogen atom readily undergoes electrophilic attack, as will be discussed in the following sections.
N-Substitution and Amine Derivatization of the Azaspiro Ring
The secondary amine of the 6-azaspiro[3.4]octane ring is a primary site for derivatization, enabling the attachment of various substituents that can modulate the compound's physicochemical and biological properties.
Acylation and Esterification Reactions of the Nitrogen Atom
The nitrogen atom of 6-azaspiro[3.4]octan-2-ol can be readily acylated with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a robust and high-yielding reaction that is widely used to introduce a variety of acyl groups. Similarly, reaction with chloroformates leads to the formation of carbamates. A common example is the protection of the nitrogen with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
| Reaction | Reactant | Reagent(s) | Product Type |
| N-Acylation | 6-Azaspiro[3.4]octan-2-ol | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl-6-azaspiro[3.4]octan-2-ol |
| N-Boc Protection | 6-Azaspiro[3.4]octan-2-ol | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate |
Alkylation and Arylation Strategies for N-Functionalization
N-alkylation of the azaspiro ring can be achieved by reacting 6-azaspiro[3.4]octan-2-ol with alkyl halides or by reductive amination with aldehydes or ketones. Reductive amination, in particular, is a versatile method that allows for the introduction of a wide range of alkyl substituents under mild conditions, often using reducing agents like sodium triacetoxyborohydride.
For N-arylation, modern cross-coupling methodologies are typically employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming a C-N bond between the azaspiro nitrogen and an aryl halide or triflate. bldpharm.com This reaction is known for its broad substrate scope and functional group tolerance. achemblock.com An alternative, copper-catalyzed method is the Ullmann condensation, which also facilitates the coupling of the amine with aryl halides, though often requiring harsher reaction conditions. encyclopedia.pub
| Strategy | Reactants | Catalyst/Reagents | Product Type |
| N-Alkylation | 6-Azaspiro[3.4]octan-2-ol, Alkyl halide | Base (e.g., K₂CO₃) | N-Alkyl-6-azaspiro[3.4]octan-2-ol |
| Reductive Amination | 6-Azaspiro[3.4]octan-2-ol, Aldehyde/Ketone | Sodium triacetoxyborohydride | N-Alkyl-6-azaspiro[3.4]octan-2-ol |
| Buchwald-Hartwig Amination | 6-Azaspiro[3.4]octan-2-ol, Aryl halide/triflate | Palladium catalyst, Ligand, Base | N-Aryl-6-azaspiro[3.4]octan-2-ol |
| Ullmann Condensation | 6-Azaspiro[3.4]octan-2-ol, Aryl halide | Copper catalyst, Base | N-Aryl-6-azaspiro[3.4]octan-2-ol |
Modifications at the Hydroxyl Moiety of 6-Azaspiro[3.4]octan-2-ol
The secondary hydroxyl group at the C2 position is another key site for derivatization, allowing for the introduction of various functional groups through etherification and esterification reactions. These modifications are typically performed on the N-protected analogue to prevent competing reactions at the nitrogen atom.
Esterification can be achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base, or with carboxylic acids under dehydrating conditions (e.g., Fischer esterification) or using coupling agents. A particularly useful method for esterification, especially when stereochemical inversion is desired, is the Mitsunobu reaction. rsc.org This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid, proceeding with a clean inversion of configuration.
Etherification can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. youtube.comyoutube.com The Mitsunobu reaction can also be adapted for ether synthesis by using a phenolic nucleophile.
| Modification | Starting Material | Reagent(s) | Product Type | Key Features |
| Esterification | N-Boc-6-azaspiro[3.4]octan-2-ol | Acyl chloride, Base | Ester | Straightforward acylation |
| Mitsunobu Esterification | N-Boc-6-azaspiro[3.4]octan-2-ol | Carboxylic acid, PPh₃, DEAD | Ester | Inversion of stereochemistry |
| Williamson Ether Synthesis | N-Boc-6-azaspiro[3.4]octan-2-ol | NaH, Alkyl halide | Ether | Formation of alkoxide intermediate |
| Mitsunobu Etherification | N-Boc-6-azaspiro[3.4]octan-2-ol | Phenol, PPh₃, DEAD | Aryl Ether | Inversion of stereochemistry |
Esterification and Etherification Reactions
Interactive Data Table: Representative Esterification Reactions of Cyclic Alcohols
| Alcohol Substrate | Acylating Agent | Catalyst/Base | Solvent | Yield (%) |
| N-Boc-piperidin-4-ol | Acetic Anhydride | Pyridine | Dichloromethane | >95 |
| Cyclopentanol | Benzoyl Chloride | Triethylamine | Diethyl ether | 92 |
| N-Cbz-pyrrolidin-3-ol | Isobutyryl chloride | DMAP | Acetonitrile | 88 |
This table presents typical conditions for esterification reactions on analogous cyclic alcohol systems to illustrate the general methodologies applicable to N-protected 6-azaspiro[3.4]octan-2-ol.
Etherification: The formation of ethers from N-protected 6-azaspiro[3.4]octan-2-ol can be accomplished through methods like the Williamson ether synthesis. nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.org This reaction is most efficient with primary alkyl halides to avoid competing elimination reactions. researchgate.net This strategy allows for the introduction of a diverse range of alkyl and aryl-alkyl substituents at the 2-position.
Interactive Data Table: Illustrative Etherification Conditions for Secondary Alcohols
| Alcohol Substrate | Alkylating Agent | Base | Solvent | Temperature |
| N-Boc-4-hydroxypiperidine | Methyl Iodide | NaH | THF | Room Temp. |
| Cyclohexanol | Benzyl Bromide | KH | DMF | 0 °C to RT |
| 1-Phenylethanol | Ethyl Iodide | NaH | THF | Reflux |
This table provides examples of Williamson ether synthesis conditions for secondary alcohols, which are analogous to the expected conditions for N-protected 6-azaspiro[3.4]octan-2-ol.
Oxidation of the Alcohol Group
Oxidation of the secondary alcohol in the 6-azaspiro[3.4]octane core provides the corresponding ketone, 6-azaspiro[3.4]octan-2-one. This ketone is a valuable intermediate for further functionalization, such as reductive amination or the introduction of nucleophiles via Grignard or organolithium reagents. A variety of modern, mild oxidation methods can be employed to achieve this transformation efficiently without affecting other sensitive functional groups, particularly when the amine is protected. chemistrysteps.comlibretexts.orgwikipedia.orgchemguide.co.uklibretexts.org
Commonly used reagents include:
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that allows for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature in chlorinated solvents like dichloromethane. wikipedia.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups. tsijournals.com
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) can also be used, although the toxicity of chromium often leads to a preference for the aforementioned methods. libretexts.orglibretexts.org
The resulting N-protected 6-azaspiro[3.4]octan-2-one is a key building block for further diversification of the scaffold. chemguide.co.uknih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification
The ketone obtained from the oxidation of 6-azaspiro[3.4]octan-2-ol can be converted into a vinyl triflate, which is an excellent substrate for various palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for the introduction of aryl, heteroaryl, and other functionalities. nih.govbeilstein-journals.orgrsc.orgacs.orgnih.govresearchgate.netpearson.comorganic-chemistry.org
Suzuki Coupling for Aryl and Heteroaryl Incorporation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. researchgate.netpearson.com The vinyl triflate of N-protected 6-azaspiro[3.4]octan-2-one can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgrsc.orgacs.orgnih.gov This reaction is highly tolerant of various functional groups and provides a straightforward route to arylated and heteroarylated 6-azaspiro[3.4]octene derivatives.
Interactive Data Table: Typical Conditions for Suzuki Coupling of Vinyl Triflates
| Vinyl Triflate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent |
| Cyclohexenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water |
| 1-Cyclopentenyl triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | CsF | Dioxane |
| N-Boc-piperidin-4-yl triflate | 2-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME |
This table illustrates common catalyst systems and conditions used for Suzuki coupling reactions involving cyclic vinyl triflates, which are applicable to the derivatization of the 6-azaspiro[3.4]octane scaffold. nih.govbeilstein-journals.orgrsc.orgacs.orgnih.gov
Click Chemistry for Triazole-Linked Conjugates
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for forming triazole-linked conjugates. nih.govnih.govrsc.orgsemanticscholar.orgpeerj.commdpi.com To utilize this chemistry, the 6-azaspiro[3.4]octane scaffold must first be functionalized with either an azide (B81097) or an alkyne group. For instance, the hydroxyl group of N-protected 6-azaspiro[3.4]octan-2-ol can be converted to an azide via a two-step process: mesylation or tosylation followed by nucleophilic substitution with sodium azide. Alternatively, an alkyne handle can be introduced through etherification with a small propargyl halide. The resulting functionalized spirocycle can then be "clicked" with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govnih.govrsc.orgsemanticscholar.orgpeerj.commdpi.com
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed for the diversification of the 6-azaspiro[3.4]octane scaffold. The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides or triflates with the secondary amine of the deprotected spirocycle to form N-aryl derivatives. wikipedia.orgpeerj.com This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. Furthermore, direct C-H activation and functionalization of the spirocyclic core, while more challenging, represents a cutting-edge approach to derivatization.
Ring-Opening and Rearrangement Studies of Azaspiro[3.4]octane Systems
The stability of the azaspiro[3.4]octane ring system is a crucial aspect of its utility as a scaffold. The four-membered azetidine (B1206935) ring, in particular, can be susceptible to ring-opening or rearrangement under certain conditions, especially upon activation of the nitrogen atom. researchgate.netnih.govresearchgate.netnih.govscite.aithieme-connect.de
Studies on related azetidinium ions have shown that they can undergo nucleophilic ring-opening, with the regioselectivity being influenced by the substitution pattern on the ring. scite.ai For the 6-azaspiro[3.4]octane system, quaternization of the nitrogen, for example with an alkyl halide, would form an azetidinium salt. This could then be susceptible to ring-opening by various nucleophiles.
Furthermore, rearrangement reactions, such as the Wagner-Meerwein rearrangement, are known to occur in spirocyclic systems containing carbocation intermediates. rsc.orgacs.orgthieme-connect.de For instance, treatment of 6-azaspiro[3.4]octan-2-ol with a strong acid could lead to dehydration and the formation of a carbocation, which might then undergo rearrangement to form a different ring system. The propensity for such rearrangements would depend on the stability of the intermediate carbocations and the specific reaction conditions employed. Ring-expansion of azetidinium intermediates to form five-membered rings like pyrrolidines has also been documented, representing another potential transformation pathway for this scaffold. researchgate.netresearchgate.netnih.govscite.aithieme-connect.de
Chemo- and Regioselective Ring Scission
The reactivity of the 6-azaspiro[3.4]octan-2-ol scaffold is largely dictated by the interplay between the strained azetidine ring and the functionalized cyclopentane (B165970) ring. Ring scission reactions can be strategically induced to selectively cleave either the C-N bonds of the azetidine or the C-C bonds of the cyclopentane ring, depending on the reaction conditions and reagents employed.
The azetidine ring, being a strained heterocycle, is susceptible to nucleophilic attack, leading to ring opening. In the case of 6-azaspiro[3.4]octan-2-ol hydrochloride, the protonated nitrogen atom enhances the electrophilicity of the adjacent carbon atoms, making them prone to attack by nucleophiles. The regioselectivity of this attack would be influenced by steric hindrance and the electronic nature of the substituents.
For instance, under nucleophilic conditions, two primary pathways for the ring scission of the azetidine moiety can be envisioned, as detailed in Table 1.
| Pathway | Nucleophile (Nu⁻) | Proposed Product | Regioselectivity |
| A | Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | 1-(2-(alkylamino)ethyl)cyclopentanol derivatives | Attack at the less sterically hindered carbon of the azetidine ring. |
| B | Reductive cleavage (e.g., H₂, Pd/C; LiAlH₄) | 2-(aminomethyl)-1-cyclopentylmethanol | Non-selective cleavage of C-N bonds under harsh reducing conditions. |
The chemo- and regioselectivity of these reactions are critical for the synthetic utility of 6-azaspiro[3.4]octan-2-ol as a building block. The choice of nucleophile and reaction conditions would allow for the controlled cleavage of the azetidine ring to yield functionalized cyclopentane derivatives.
Mechanistic Investigations of Rearrangement Processes
The presence of a secondary alcohol on the cyclopentane ring, vicinal to the spirocyclic carbon, makes this compound a prime candidate for acid-catalyzed rearrangement reactions. These processes are typically driven by the formation of a more stable carbocation intermediate.
One of the most plausible rearrangement pathways is a Wagner-Meerwein rearrangement. wikipedia.org Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate a secondary carbocation on the cyclopentane ring. This carbocation can then undergo a 1,2-alkyl shift, leading to ring expansion or contraction, to form a more stable tertiary carbocation.
A potential Wagner-Meerwein rearrangement of 6-azaspiro[3.4]octan-2-ol is outlined below:
Protonation and Dehydration: The hydroxyl group is protonated by the acidic medium (from the hydrochloride salt or an external acid catalyst), forming a good leaving group (H₂O). Subsequent loss of water generates a secondary carbocation at the C2 position of the cyclopentane ring.
Carbocation Rearrangement: The bond between the spirocyclic carbon (C4) and C3 of the cyclopentane ring can migrate to the adjacent carbocation center (C2). This 1,2-alkyl shift results in the expansion of the five-membered ring to a six-membered ring, forming a more stable tertiary carbocation adjacent to the nitrogen atom.
Nucleophilic Quench: The resulting carbocation can be quenched by a nucleophile present in the reaction medium (e.g., water, halide ion) to afford the rearranged product.
The feasibility and outcome of such rearrangements are highly dependent on the stability of the intermediate carbocations and the reaction conditions. A summary of potential rearrangement products is presented in Table 2.
| Starting Material | Reaction Conditions | Key Intermediate | Potential Rearrangement Product |
| This compound | Strong acid (e.g., H₂SO₄, PPA) | Secondary carbocation at C2, followed by 1,2-alkyl shift to a tertiary carbocation | 1-Azabicyclo[4.3.0]nonan-3-ol derivatives |
Further mechanistic investigations, potentially employing computational studies and isotopic labeling, would be necessary to fully elucidate the intricate details of these rearrangement processes and to control the selectivity towards desired products. The ability to direct these rearrangements would significantly enhance the synthetic value of this compound as a versatile starting material for the construction of complex nitrogen-containing scaffolds.
Role of 6 Azaspiro 3.4 Octan 2 Ol Hydrochloride As a Versatile Synthetic Building Block
Applications in the Construction of Complex Organic Molecules
6-Azaspiro[3.4]octan-2-ol hydrochloride and its parent scaffold, the azaspiro[3.4]octane core, are recognized as valuable building blocks in medicinal chemistry for the construction of complex organic molecules. These spirocyclic systems serve as multifunctional modules that enable the exploration of novel chemical space in drug discovery. Their utility stems from their inherent three-dimensional character, which offers a departure from the "flatland" of traditional aromatic compounds, providing opportunities for developing molecules with improved pharmacological profiles. researchgate.net
The synthesis of molecules incorporating the azaspiro[3.4]octane framework has been achieved through various robust and scalable routes, including annulation strategies and [3+2] cycloaddition reactions. researchgate.netrsc.orgresearcher.life These methods allow for the efficient production of the core structure, which can then be further functionalized. For instance, spirocyclic amino acids derived from such scaffolds have been incorporated into the structure of the anesthetic drug Bupivacaine, resulting in analogues with higher activity and lower toxicity. researchgate.net
Furthermore, the 2,6-diazaspiro[3.4]octane core, a related structure, has been identified as an emerging privileged scaffold in drug discovery. mdpi.com It appears in a variety of biologically active compounds, including hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine (B1211576) D₃ receptor antagonists. mdpi.com This highlights the broad applicability of the spiro[3.4]octane framework. A notable application involved the elaboration of a 2,6-diazaspiro[3.4]octane building block to synthesize a small library of nitrofuran carboxamides, leading to the identification of a potent antitubercular lead compound. mdpi.com
The versatility of these building blocks is enhanced by the ability to introduce functional groups at various positions, allowing for the creation of diverse molecular peripheries. This modularity is crucial for optimizing the biological activity and physicochemical properties of the final compounds. mdpi.com
Utilization as a Chiral Scaffold in Asymmetric Synthesis
Chirality is a critical aspect in the design of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and toxicities. nih.gov Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, often relies on the use of chiral scaffolds, auxiliaries, reagents, or catalysts. york.ac.ukuvic.ca
This compound possesses stereogenic centers, making it an inherently chiral molecule. This chirality presents the potential for its use as a chiral scaffold or building block in asymmetric synthesis. A chiral scaffold guides the formation of new stereocenters in a predictable manner. uvic.ca The fixed spatial arrangement of the functional groups (the secondary alcohol and the secondary amine) on the rigid spirocyclic framework of 6-azaspiro[3.4]octan-2-ol can be exploited to direct the stereochemical outcome of a reaction.
While specific, documented examples of this compound being used as the primary chiral directing group in a published asymmetric synthesis are not prevalent in the provided search results, its structural features are analogous to other successful chiral scaffolds used in catalysis. Chiral 1,2-amino alcohols, for instance, are well-established privileged scaffolds and ligands in asymmetric catalysis. researchgate.net The cis- or trans- relationship of the hydroxyl and amino groups on the spirocyclic core could be used to chelate metals, forming chiral catalysts for a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions.
The synthesis of enantiomerically pure spirocycles is an active area of research, and methods to produce single-enantiomer building blocks like 6-azaspiro[3.4]octan-2-ol are crucial for their application in asymmetric synthesis. researchgate.net Once obtained in enantiopure form, this compound could be used to synthesize complex target molecules with high stereochemical control.
Influence of the Spirocyclic Core on Molecular Geometry and Conformational Rigidity
The spirocyclic core of this compound has a profound influence on its molecular geometry and conformational flexibility. The defining feature of a spirocycle is the single atom connecting two rings, which introduces significant three-dimensionality and conformational restraint compared to non-spirocyclic analogues. researchgate.netbldpharm.com
This inherent rigidity reduces the conformational entropy of the molecule, which can be advantageous for binding to biological targets, as less energy is lost upon binding. lifechemicals.com The spiro junction, a quaternary sp³-hybridized carbon, increases the fraction of sp³ carbons (Fsp³) in the molecule. bldpharm.com A higher Fsp³ count is often associated with greater success in clinical development, as it correlates with more complex, three-dimensional shapes that can lead to improved receptor/ligand complementarity. bldpharm.com
Design Principles for Modulating Molecular Properties through Spirocyclization
The incorporation of spirocyclic scaffolds like 6-azaspiro[3.4]octane is a deliberate design strategy in medicinal chemistry to modulate key molecular properties and improve the drug-like characteristics of a compound. bldpharm.comnih.gov
Key design principles and their effects are summarized below:
| Molecular Property | Influence of Spirocyclization | Research Finding |
| Physicochemical Properties | Spirocycles can modulate properties such as lipophilicity (logP/logD) and aqueous solubility. bldpharm.com Replacing traditional rings like morpholine (B109124) with azaspirocycles has been shown to lower logD values. bldpharm.com This can be counterintuitive, as it involves adding a carbon atom, but is rationalized by an increase in basicity. researchgate.net | Exchanging a morpholine for diverse azaspiro cycles in MCHr1 antagonists lowered logD values and improved metabolic stability. bldpharm.com |
| Three-Dimensionality (3D) | The introduction of a spiro center inherently increases the Fsp³ character and the three-dimensionality of a molecule. bldpharm.com This allows molecules to "escape from flatland," which can lead to novel interactions with biological targets and improved selectivity. researchgate.net | Spirocyclic scaffolds are increasingly used to create compounds with greater molecular complexity and 3D shape for screening libraries. lifechemicals.com |
| Pharmacokinetics (PK) | Spirocyclization can lead to improved metabolic stability. The quaternary carbon at the spiro junction is not susceptible to metabolic oxidation, and the rigid structure can shield other parts of the molecule from metabolic enzymes. researchgate.netbldpharm.com | The introduction of spirocyclic scaffolds can improve overall pharmacokinetic (PK) properties. bldpharm.com |
| Potency and Selectivity | The rigid, well-defined three-dimensional structure of spirocycles can enhance binding affinity to a target protein by pre-organizing the pharmacophoric elements in an optimal conformation for binding. This conformational restriction can also improve selectivity against off-targets. bldpharm.comlifechemicals.com | Spirocyclic analogues of known drugs have demonstrated improved potency and selectivity. researchgate.netbldpharm.com |
Integration into Chemical Libraries for Research Screening and Lead Discovery
The unique structural features of spirocycles make them highly desirable components for chemical libraries used in high-throughput screening (HTS) and lead discovery. researchgate.netlifechemicals.com Pharmaceutical companies continuously seek novel compounds to populate their screening collections to find new starting points for drug discovery programs. researchgate.net Spirocyclic compounds, with their inherent three-dimensionality, structural complexity, and novelty, occupy a region of chemical space that is distinct from more traditional, planar heterocyclic compounds and is considered advantageous for identifying high-quality hits. lifechemicals.comnih.gov
Libraries based on spirocyclic scaffolds like azaspiro[3.4]octane are designed to be rich in sp³-hybridized carbons, a characteristic that correlates with a higher probability of success in clinical trials. bldpharm.comlifechemicals.com The inclusion of these scaffolds provides access to novel intellectual property and can lead to the discovery of compounds with innovative mechanisms of action. researchgate.net
Strategies for Combinatorial Synthesis of Derivatives
Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for screening. spirochem.com The modular nature of the azaspiro[3.4]octane scaffold lends itself well to these approaches.
Key strategies include:
Scaffold-Based Derivatization: A common strategy involves the synthesis of a core spirocyclic scaffold, such as 6-azaspiro[3.4]octan-2-ol, which is then functionalized in a parallel manner. The presence of two distinct functional groups (the alcohol and the amine) allows for orthogonal chemistry, where each site can be reacted selectively with a diverse set of building blocks (e.g., carboxylic acids, isocyanates, sulfonyl chlorides for the amine; alkylating agents for the alcohol). mdpi.com
Multi-Component Reactions: Synthetic routes like the [3+2] cycloaddition used to form the azaspiro[3.4]octane ring system can be adapted for combinatorial synthesis by varying the components of the reaction. researchgate.net This allows for diversity to be incorporated directly into the core scaffold itself.
Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse and complex molecules. Starting from a common spirocyclic intermediate, a series of branching reaction pathways can be employed to generate a wide range of different molecular skeletons.
A study focused on the 2,6-diazaspiro[3.4]octane core demonstrated a practical application of this by elaborating a readily available building block into a small but diverse set of compounds by exploring different substituents on the molecular periphery. mdpi.com
High-Throughput Synthesis Methodologies
High-throughput synthesis methodologies are essential for producing compound libraries on a scale suitable for HTS. These techniques often involve automation, miniaturization (e.g., 96-well plate formats), and streamlined purification processes. spirochem.comepfl.ch
The synthesis of libraries based on the 6-azaspiro[3.4]octan-2-ol scaffold can be adapted to high-throughput platforms. spirochem.com Robust and scalable synthetic routes are a prerequisite, ensuring that reactions are high-yielding and proceed with minimal byproduct formation to simplify purification. researchgate.netcapes.gov.br The development of solid-phase synthesis routes, where the spirocyclic scaffold is attached to a resin, can also facilitate high-throughput production by simplifying the removal of excess reagents and byproducts through simple filtration and washing steps.
Modern approaches also leverage high-throughput experimentation to rapidly optimize reaction conditions, ensuring the efficient and successful synthesis of the target library. spirochem.com These platforms allow for the simultaneous testing of multiple parameters, such as catalysts, solvents, and temperatures, accelerating the development of robust synthetic protocols for library production. spirochem.com
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of "6-Azaspiro[3.4]octan-2-ol hydrochloride" in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation.
The structural backbone of "this compound" is meticulously mapped out using a series of NMR experiments.
¹H NMR Spectroscopy : This experiment provides information about the chemical environment and number of different types of protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings, as well as the hydroxyl and amine protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy : This technique identifies the number of non-equivalent carbon atoms. For "this compound," one would expect to see signals corresponding to the spiro carbon, the carbon bearing the hydroxyl group, and the various methylene (B1212753) groups in the two rings.
Correlation Spectroscopy (COSY) : This 2D experiment reveals proton-proton couplings, typically through two or three bonds. youtube.comsdsu.edu It is instrumental in establishing the connectivity of protons within each ring system of the molecule. For instance, cross-peaks would be observed between adjacent methylene protons in the cyclobutane and pyrrolidine rings.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton signals with their directly attached carbon atoms. sdsu.eduwikipedia.org This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This experiment helps to piece together the entire molecular structure by connecting different spin systems. For example, correlations from the protons on the carbons adjacent to the spiro center to the spiro carbon itself would confirm the spirocyclic nature of the compound.
Rotating Frame Overhauser Effect Spectroscopy (ROESY) : ROESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. qub.ac.ukhuji.ac.il This is particularly useful for determining the stereochemistry and conformational preferences of the molecule. For instance, ROESY can help to establish the relative orientation of the hydroxyl group with respect to the protons on the cyclobutane ring. acdlabs.com
A hypothetical table of expected NMR data is presented below to illustrate the type of information obtained from these experiments.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key ROESY Correlations (¹H ↔ ¹H) |
| 1 | 2.0 - 2.2 | 35 - 40 | C2, C5, C8 | H7, H8 |
| 2 | 4.5 - 4.7 | 70 - 75 | C1, C3, C4 | H1, H3 |
| 3 | 1.8 - 2.0 | 30 - 35 | C2, C4, C5 | H2, H4 |
| 4 | 2.1 - 2.3 | 40 - 45 | C3, C5 | H3, H5 |
| 5 | - | 60 - 65 | - | - |
| 7 | 3.0 - 3.2 | 50 - 55 | C5, C8 | H1, H8 |
| 8 | 2.8 - 3.0 | 45 - 50 | C1, C5, C7 | H1, H7 |
Note: This table contains hypothetical data for illustrative purposes.
The five-membered pyrrolidine ring and the four-membered cyclobutane ring in "this compound" can exhibit conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational dynamics. researchgate.netnih.gov By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers for processes such as ring puckering or inversion. mdpi.com This information is crucial for understanding the three-dimensional shape and flexibility of the molecule in solution.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This high accuracy allows for the unambiguous determination of the elemental formula of "this compound". For instance, the expected protonated molecule [M+H]⁺ would have a theoretical m/z value that can be calculated with high precision. The experimentally measured value from HRMS would then be compared to this theoretical value, with a very small mass error (typically < 5 ppm) confirming the molecular formula.
Illustrative HRMS Data:
Molecular Formula: C₇H₁₄ClNO
Calculated m/z for [C₇H₁₄NO]⁺: 128.1070
Observed m/z: 128.1068
Mass Error: -1.6 ppm
Note: This table contains hypothetical data for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. mdpi.com These methods are widely used to assess the purity of "this compound" and to confirm its identity in complex mixtures. researchgate.net In an LC-MS or GC-MS analysis, the compound would first be separated from any impurities on a chromatographic column. The mass spectrometer would then detect the compound as it elutes from the column, providing its mass spectrum. The retention time from the chromatogram and the mass spectrum together provide a high degree of confidence in the identity and purity of the analyte. For GC-MS analysis, derivatization of the polar amine and alcohol functional groups may be necessary to improve volatility. nih.gov
Chromatographic Purity Assessment Methods
In addition to LC-MS and GC-MS, other chromatographic techniques are employed to determine the purity of "this compound". High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, Evaporative Light Scattering Detector) is a standard method for quantifying the purity of non-volatile compounds. For amines, specific derivatization agents can be used to enhance detectability and improve chromatographic performance. helsinki.fi The choice of the chromatographic method and conditions, such as the stationary phase, mobile phase, and detector, is optimized to achieve the best separation of the target compound from any potential impurities. jfda-online.com
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods for the analysis of this compound were found in the available literature. While HPLC is a common technique for the separation and analysis of small organic molecules, including spirocyclic compounds, the specific conditions such as the column type, mobile phase composition, flow rate, and detection wavelength for this compound have not been documented in the searched resources.
Ultra-Performance Liquid Chromatography (UPLC)
Similarly, no dedicated UPLC methods for the characterization of this compound have been published. UPLC, a higher-resolution and faster version of HPLC, is widely used in pharmaceutical analysis, but its application to this specific compound is not described in the available scientific literature.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
There is no publicly available X-ray crystallographic data for this compound. This technique is essential for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid and for establishing the absolute configuration of chiral centers. However, no studies reporting the crystal structure of this compound were identified.
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed IR spectroscopic data for this compound is not available in the reviewed literature. While general principles of IR spectroscopy would predict characteristic absorption bands for the hydroxyl (-OH) and amine (-NH-) functional groups present in the molecule, specific peak assignments and spectra for this compound have not been published.
Theoretical and Computational Investigations of 6 Azaspiro 3.4 Octan 2 Ol Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For a molecule like 6-Azaspiro[3.4]octan-2-ol hydrochloride, DFT can provide insights into its electronic structure and molecular orbitals, which are fundamental to understanding its reactivity and intermolecular interactions.
Electronic Structure Analysis
The electronic structure of this compound is characterized by the distribution of electron density and the nature of its chemical bonds. The spirocyclic nature of the carbon skeleton, where a single carbon atom is part of both the cyclobutane (B1203170) and cyclopentane (B165970) rings, creates a unique electronic environment. The nitrogen atom in the azaspiro ring and the hydroxyl group introduce heteroatoms with lone pairs of electrons, which significantly influence the molecule's electrostatic potential.
In analogous spiro-heterocycles, DFT studies have been used to analyze atomic charges and intramolecular charge delocalization. These analyses reveal donor-acceptor interactions within the molecule, which can be critical for its biological activity researchgate.net. For this compound, the nitrogen atom would be expected to be a region of higher electron density, making it a potential hydrogen bond acceptor. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The hydrochloride salt form indicates that the nitrogen atom is protonated, which would significantly alter the electronic landscape, making the azaspiro ring a cationic center. This would influence its interactions with biological targets.
Molecular Orbital Characterization
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of molecular orbital theory. The energy and shape of these frontier orbitals are crucial in determining a molecule's reactivity. For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO, conversely, would be distributed across the carbon skeleton, particularly in regions of higher strain.
The HOMO-LUMO energy gap is an indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Computational studies on similar spirocyclic systems can provide an estimation of this energy gap.
Interactive Data Table: Hypothetical Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Moderate to High | Influences electron-donating ability |
| LUMO Energy | Low to Moderate | Influences electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Suggests reasonable chemical stability |
| Dipole Moment | Significant | Indicates polar nature, important for solubility and interactions |
| Electrostatic Potential | Negative potential around oxygen, positive around protonated nitrogen | Guides intermolecular interactions and binding |
Conformational Analysis and Energy Landscape Mapping
The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.
Ring Strain Analysis in Spiro[3.4]octane Systems
The spiro[3.4]octane system is inherently strained due to the presence of the four-membered cyclobutane ring. Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). The ideal bond angle for an sp3-hybridized carbon is 109.5°, whereas the internal angles of a planar cyclobutane are 90°, leading to significant angle strain.
Preferred Conformations and Dynamics
The preferred conformation of this compound will be the one that minimizes the total energy of the molecule. The presence of the nitrogen atom in the five-membered ring and the hydroxyl group on the four-membered ring will influence the conformational preferences. The protonated nitrogen will have a significant impact on the geometry of the azaspiro ring.
In related azaspiro[3.3]heptane systems, quantum mechanics calculations have shown that the spirocyclic core imposes a constrained geometry, which differs significantly from more flexible piperazine (B1678402) or morpholine (B109124) rings nih.gov. This geometric constraint is a key feature of spirocyclic compounds. For 6-Azaspiro[3.4]octan-2-ol, the cyclopentane ring containing the nitrogen atom will likely adopt a conformation that minimizes steric interactions with the cyclobutane ring. The hydroxyl group on the cyclobutane ring can exist in different orientations (e.g., pseudo-axial or pseudo-equatorial relative to the puckered ring), and the relative energies of these conformers would need to be calculated to determine the most stable arrangement.
Interactive Data Table: Estimated Torsional and Bond Angles in the Spiro[3.4]octane Core
| Parameter | Ideal Value | Expected Value in Spiro[3.4]octane | Consequence |
| C-C-C Bond Angle (Cyclobutane) | 109.5° | ~88-90° | Significant Angle Strain |
| C-C-C Bond Angle (Cyclopentane) | 109.5° | ~105° | Moderate Angle Strain |
| Dihedral Angles (Cyclobutane) | 60° (staggered) | Deviate significantly | Torsional Strain |
| Dihedral Angles (Cyclopentane) | Varies with conformation | Non-ideal | Torsional Strain |
Molecular Modeling for Structure-Activity Relationship (SAR) Hypothesis Generation
Molecular modeling techniques are instrumental in generating hypotheses about how a molecule's structure relates to its biological activity. This is a cornerstone of modern drug discovery.
Understanding the structure-activity relationships (SAR) is crucial in the development of new therapeutic agents spirochem.com. For this compound, molecular modeling could be used to explore how modifications to its structure might affect its interaction with a biological target. For instance, the position and stereochemistry of the hydroxyl group are likely to be critical for binding. The protonated nitrogen suggests that ionic interactions could play a key role in target recognition.
In silico methods like molecular docking and pharmacophore modeling are established strategies in lead identification nih.gov. If a biological target for this compound were known, docking studies could predict its binding mode and affinity. The spirocyclic scaffold provides a rigid framework, which can be advantageous for binding as it reduces the entropic penalty upon binding.
QSAR (Quantitative Structure-Activity Relationship) studies on other spiro-alkaloids have demonstrated the ability to correlate molecular descriptors with anti-cancer activity nih.govresearchgate.net. A similar approach could be applied to a series of 6-Azaspiro[3.4]octan-2-ol derivatives to build a predictive model for their biological activity. Such models can guide the synthesis of new analogs with improved potency and selectivity.
Ligand-Based and Structure-Based Design Principles
The rational design of novel drugs incorporating the 6-azaspiro[3.4]octane framework relies on two complementary computational strategies: ligand-based and structure-based design. ethernet.edu.et These approaches help medicinal chemists to optimize molecular properties, enhance target affinity, and improve selectivity. temple.edu
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This method leverages the knowledge of existing active compounds (ligands) to develop a hypothesis about the necessary chemical features for biological activity. A key concept in LBDD is the development of a pharmacophore model, which represents the essential spatial arrangement of features a molecule must possess to interact with the target receptor. researchgate.net Another LBDD method is the quantitative structure-activity relationship (QSAR), which correlates variations in the physicochemical properties of compounds with their biological activities. mdpi.com For a molecule like 6-Azaspiro[3.4]octan-2-ol, LBDD would involve comparing its structural features to other known active molecules to predict its potential biological targets and guide modifications to improve potency.
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR. ethernet.edu.et This powerful approach involves docking the candidate molecule into the target's binding site to predict its binding conformation and affinity. temple.edu The spirocyclic nature of 6-Azaspiro[3.4]octan-2-ol provides a rigid scaffold with well-defined exit vectors for its substituents, which can be computationally modeled to achieve optimal interactions with specific amino acid residues in a binding pocket. researchgate.netresearchgate.net This conformational restriction is a significant advantage, as it reduces the entropic penalty upon binding. Furthermore, azaspiro scaffolds are often designed as bioisosteres—substitutes for other common chemical groups like piperazine or morpholine—to improve physicochemical properties such as solubility and metabolic stability, or to explore novel intellectual property space. nih.govbldpharm.com
Table 1: Comparison of Drug Design Principles
| Principle | Basis | Primary Application | Relevance to 6-Azaspiro[3.4]octan-2-ol |
|---|---|---|---|
| Ligand-Based Design | Knowledge of active molecules (ligands) | Used when target structure is unknown | Predicting potential activity by comparing to known active compounds and building pharmacophore models. |
| Structure-Based Design | 3D structure of the biological target | Rational design of potent and selective inhibitors | Docking into a known target's active site to optimize interactions and leverage the scaffold's rigidity. |
| Bioisosterism | Replacing a functional group with another that has similar properties | Improving pharmacokinetics and exploring new chemical space | The azaspiro core can act as a bioisostere for moieties like piperidine (B6355638) or morpholine to enhance drug-like properties. researchgate.netnih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are central components of modern computer-aided drug design (CADD), enabling the efficient identification of promising lead compounds from vast chemical libraries. nih.govdovepress.com
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a ligand to bind to a specific biological target. dovepress.com A pharmacophore can be generated based on a set of known active ligands (ligand-based) or from the interaction points observed in a ligand-protein crystal structure (structure-based). mdpi.com This model then serves as a 3D query to search compound databases for molecules that match these spatial and chemical requirements.
Virtual Screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net It is a cost-effective method to narrow down the number of compounds for experimental testing. bohrium.com There are two main types of virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses a known active molecule or a pharmacophore model as a template to find other compounds with similar properties or shapes in a database. nih.gov
Structure-Based Virtual Screening (SBVS): This approach, also known as molecular docking, uses the 3D structure of the target protein to dock and score compounds from a library based on their predicted binding affinity and pose. frontiersin.org
For a compound like this compound, a virtual screening campaign could be designed to identify its potential biological targets or to find other similar spirocyclic compounds with enhanced activity. The process would involve preparing a 3D library of compounds and using either a pharmacophore model or a specific protein target to screen for potential hits.
Table 2: Hypothetical Virtual Screening Workflow
| Step | Description | Method | Objective |
|---|---|---|---|
| 1. Library Preparation | Select and prepare a large database of diverse small molecules for screening. | Database sourcing (e.g., ZINC, ChEMBL), 3D structure generation, and filtering. | Create a high-quality, searchable compound library. |
| 2. Target/Model Selection | Choose a specific protein structure (for SBVS) or generate a pharmacophore model (for LBVS). | Protein Data Bank (PDB) for structures; software like Phase or MOE for pharmacophore modeling. | Define the criteria for a "hit" compound. |
| 3. Screening | Computationally screen the library against the target or model. | Molecular docking (e.g., Glide, AutoDock) for SBVS; 3D pharmacophore searching for LBVS. | Identify a subset of compounds that are predicted to be active. |
| 4. Hit Selection & Analysis | Analyze the top-scoring compounds based on binding scores, interactions, and chemical diversity. | Visual inspection of binding modes, clustering, and ADME-Tox property prediction. | Select a manageable number of promising candidates for experimental validation. |
Predictive Modeling of Reaction Pathways and Selectivity
The synthesis of complex molecules like this compound often involves multi-step reaction sequences where achieving the desired regioselectivity and stereoselectivity is a significant challenge. Predictive computational modeling offers powerful tools to address these synthetic hurdles.
Computer-Aided Synthesis Planning (CASP) has advanced significantly, with models capable of predicting retrosynthetic pathways for a target molecule. arxiv.orgnih.gov These tools can suggest potential disconnections and precursor molecules, guiding the design of a viable synthetic route. nih.gov
Furthermore, for specific reaction steps, computational models can predict outcomes with increasing accuracy. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to study reaction mechanisms in detail. researchgate.net These calculations can determine the energy barriers of different potential pathways, allowing chemists to predict the most likely product and understand the factors controlling selectivity. For instance, modeling the aminolysis of an epoxide, a potential step in forming an azaspirooctanol ring system, can reveal whether the reaction proceeds through direct nucleophilic attack or a base-catalyzed rearrangement. researchgate.net
More recently, machine learning (ML) models have been developed to predict reaction performance, including yield and stereoselectivity. nih.gov These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and outcomes. Such tools can help chemists choose the optimal conditions and catalysts to favor the formation of the desired product, saving significant time and resources in the lab. nih.govneurips.cc The application of these predictive models is crucial for developing efficient and selective syntheses for novel spirocyclic scaffolds. acs.orgumn.edu
Table 3: Computational Approaches for Reaction Prediction
| Modeling Approach | Methodology | Application | Example |
|---|---|---|---|
| Retrosynthesis Planning | Machine learning models (e.g., Transformer-based) trained on reaction databases. | Proposing entire synthetic routes from the target molecule back to available starting materials. nih.gov | Generating a multi-step plan to synthesize the 6-azaspiro[3.4]octane core. |
| Mechanistic Investigation | Quantum mechanics (e.g., DFT). | Calculating transition state energies to understand reaction mechanisms and selectivity. researchgate.net | Determining the regioselectivity of a ring-opening reaction to form the amino alcohol. |
| Performance Prediction | Machine learning and graph-based models. | Predicting reaction yield and stereoselectivity under various conditions. nih.gov | Optimizing catalyst and solvent choice to maximize the yield of 6-Azaspiro[3.4]octan-2-ol. |
Future Research Directions and Untapped Synthetic Opportunities for Azaspiro 3.4 Octan 2 Ol Derivatives
Development of Novel and Efficient Synthetic Routes
The synthesis of azaspiro[3.4]octane cores has been approached through various strategies, though opportunities for optimization and innovation remain. Current methods often rely on multi-step sequences that can be resource-intensive. Future research will likely focus on developing more step-economic and scalable routes.
Key areas for development include:
Asymmetric Catalysis: The development of catalytic, enantioselective methods to access chiral azaspiro[n.2]alkanes is crucial for pharmaceutical applications. acs.org Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes has shown promise for generating spirocyclopropanes with high stereoselectivity and turnover numbers. acs.org Adapting such methodologies to the azaspiro[3.4]octane system could provide direct access to specific stereoisomers of 6-azaspiro[3.4]octan-2-ol.
Cycloaddition Reactions: [3+2] cycloaddition strategies have been employed to create the 2,6-diazaspiro[3.4]octane core, offering a convergent approach to the bicyclic system. researchgate.net Future work could explore novel dipolarophiles and azomethine ylide precursors to enhance the efficiency and substrate scope of these reactions for synthesizing the 6-azaspiro[3.4]octane framework.
Ring Annulation Strategies: The construction of the spirocycle can be achieved by forming either the four-membered azetidine (B1206935) ring or the five-membered cyclopentane (B165970) ring in a key annulation step. rsc.org Research into novel cyclization precursors and catalysts could lead to more efficient and milder conditions for these transformations.
| Synthetic Strategy | Key Reaction Type | Potential Advantages | Areas for Future Development |
|---|---|---|---|
| Asymmetric Catalysis | Rhodium-Catalyzed Cyclopropanation | High enantioselectivity and diastereoselectivity; high turnover numbers. acs.org | Adaptation to cyclopentane ring formation; broader substrate scope. |
| Cycloaddition | [3+2] Dipolar Cycloaddition | Convergent; builds complexity quickly. researchgate.net | Novel dipole/dipolarophile combinations; improved regioselectivity. |
| Ring Annulation | Intramolecular Cyclization | Utilizes readily available starting materials. rsc.org | Milder reaction conditions; reduction of chromatographic purifications. |
Exploration of Unprecedented Chemical Reactivity and Transformations
The strained nature of the spirocyclic system in 6-azaspiro[3.4]octan-2-ol presents opportunities for exploring unique chemical transformations that are not accessible with simpler acyclic or monocyclic analogs.
Future research could investigate:
Ring-Opening and Ring-Expansion Reactions: Strained spirocycles can undergo facile ring expansion driven by the release of ring strain. nih.gov For instance, Lewis acid-mediated rearrangement of related 1-oxaspiro[2.3]hexanes leads to cyclopentanones. nih.gov Investigating similar transformations with 6-azaspiro[3.4]octan-2-ol could provide access to novel, larger heterocyclic scaffolds.
Transannular Reactions: The proximity of the alcohol at the C2 position and the nitrogen at the C6 position may facilitate transannular reactions, leading to the formation of bridged bicyclic systems under specific conditions.
Functional Group Interconversions: The secondary alcohol and amine moieties are versatile handles for a variety of transformations. Beyond standard oxidation, reduction, and N-alkylation, exploring more complex derivatizations such as Curtius rearrangements or reductive aminations can expand the chemical diversity of the scaffold. lookchem.com
Design and Synthesis of Highly Functionalized Azaspiro[3.4]octane Scaffolds
The utility of the 6-azaspiro[3.4]octane core in drug discovery is significantly enhanced by the ability to install multiple functional groups with precise spatial control. These functional groups act as "exit vectors," allowing the scaffold to be elaborated into a diverse library of compounds for biological screening. nih.govacs.org
Promising avenues for research include:
Multifunctional Modules: The synthesis of azaspiro[3.4]octane derivatives bearing orthogonal protecting groups or multiple, distinct functional groups (e.g., alcohols, amines, carboxylic acids, sulfones) is a key objective. lookchem.com Such highly decorated scaffolds serve as versatile platforms for parallel synthesis and the exploration of structure-activity relationships.
Bioisosteric Replacements: The azaspiro[3.4]octane framework itself can act as a bioisostere for common motifs in medicinal chemistry, such as piperazine (B1678402) and morpholine (B109124). researchgate.net Future design could focus on creating derivatives that mimic the electronic and steric properties of other important pharmacophores while offering improved physicochemical properties like reduced lipophilicity and enhanced metabolic stability. bldpharm.com
Stereochemically Rich Analogs: Developing synthetic routes that allow for the selective installation of substituents at each stereocenter of the cyclopentane and azetidine rings would provide access to a rich collection of diastereomeric and enantiomeric compounds, enabling a thorough exploration of 3D chemical space.
| Functional Group | Position on Scaffold | Potential Subsequent Reactions | Purpose |
|---|---|---|---|
| -OH (Alcohol) | C2 | Oxidation, Etherification, Esterification | Introduce new linking points; modulate polarity. |
| -NH (Amine) | C6 | Alkylation, Acylation, Sulfonylation | Core modification for structure-activity relationship studies. |
| -COOH (Carboxylic Acid) | Varies | Amide coupling, Curtius rearrangement | Link to other molecules; create new amine functionalities. lookchem.com |
| -SO₂R (Sulfone) | Varies | Further functionalization of R-group | Act as a hydrogen bond acceptor; modify electronics. lookchem.com |
Integration of 6-Azaspiro[3.4]octan-2-ol Hydrochloride into Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch synthesis to automated and continuous flow platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mt.comnih.gov Integrating the synthesis of complex scaffolds like 6-azaspiro[3.4]octan-2-ol into these modern workflows is a critical future direction.
Key opportunities include:
Flow Chemistry for Hazardous Reactions: Many reactions used to construct heterocyclic systems involve hazardous reagents or highly exothermic steps. Flow chemistry allows these processes to be conducted safely on a large scale by using small reactor volumes, providing superior heat transfer, and enabling precise control over reaction parameters. mt.comnih.gov
Automated High-Throughput Synthesis: Robotic platforms can be used for the high-throughput synthesis of libraries based on the 6-azaspiro[3.4]octan-2-ol scaffold. nih.gov By automating reaction setup, workup, and purification, researchers can rapidly generate and screen a large number of derivatives for drug discovery programs.
Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need for isolating and purifying intermediates. nih.gov A future goal would be to develop a fully continuous, multi-step synthesis of functionalized 6-azaspiro[3.4]octan-2-ol derivatives, significantly reducing manufacturing time and waste.
Mechanistic Studies of Spirocyclic Systems beyond Established Paradigms
A deeper understanding of the reaction mechanisms governing the formation and transformation of spirocyclic systems is essential for the rational design of new synthetic methods and catalysts.
Areas ripe for investigation are:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the transition states and intermediates involved in the synthesis and rearrangement of azaspiro[3.4]octanes. Such studies can elucidate the origins of stereoselectivity in catalytic reactions and predict the feasibility of novel transformations. acs.org
Kinetics of Strained Ring Reactions: The inherent ring strain of the azetidine and cyclopentane rings influences their reactivity. Kinetic studies on the ring-opening and rearrangement reactions of 6-azaspiro[3.4]octan-2-ol derivatives can quantify the impact of this strain and help in designing controlled transformations.
Intermediate Characterization: The formation of spirocycles can proceed through transient intermediates like zwitterions or Meisenheimer complexes. nih.govpsu.edu The use of advanced spectroscopic techniques (e.g., in-situ IR, rapid-injection NMR) to detect and characterize these fleeting species would provide a more complete mechanistic picture and enable better reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
